molecular formula C15H26N4O6 B12097800 Methyl 2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoate

Methyl 2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoate

Cat. No.: B12097800
M. Wt: 358.39 g/mol
InChI Key: FGFDVLZJGHFRKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoate is a synthetic organic compound characterized by a branched peptide-like structure. Its core consists of a methyl propanoate backbone modified with three consecutive propanoylamino (N-propionylamide) groups. The innermost propanoylamino group is further substituted with an acetamide moiety, enhancing its hydrogen-bonding capacity and structural rigidity.

Properties

IUPAC Name

methyl 2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O6/c1-7(16-11(5)20)12(21)17-8(2)13(22)18-9(3)14(23)19-10(4)15(24)25-6/h7-10H,1-6H3,(H,16,20)(H,17,21)(H,18,22)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFDVLZJGHFRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-ALA-ALA-ALA-ALA-OME typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first alanine residue to a solid resin. Subsequent alanine residues are added sequentially using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The acetyl group is introduced at the N-terminus using acetic anhydride, and the methyl ester is formed at the C-terminus using methanol and hydrochloric acid .

Industrial Production Methods

While specific industrial production methods for AC-ALA-ALA-ALA-ALA-OME are not widely documented, the general principles of large-scale peptide synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using automated peptide synthesizers, and employing high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

AC-ALA-ALA-ALA-ALA-OME primarily undergoes hydrolysis reactions. Elastase, a serine protease, cleaves the methyl ester bond more rapidly than amide bonds, making it a useful substrate for studying esterolytic activity .

Common Reagents and Conditions

Major Products

The primary product of enzymatic hydrolysis by elastase is the free acid form of the peptide, Acetyl-Alanine-Alanine-Alanine-Alanine .

Scientific Research Applications

AC-ALA-ALA-ALA-ALA-OME is widely used in scientific research for:

Mechanism of Action

The primary mechanism of action for AC-ALA-ALA-ALA-ALA-OME involves its interaction with elastase. Elastase recognizes and binds to the peptide, cleaving the ester bond at the C-terminus. This reaction is facilitated by the enzyme’s active site, which accommodates the peptide substrate and catalyzes the hydrolysis reaction .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Attributes

Compound Name Functional Groups Molecular Features Solubility & Stability Insights
Target Compound Methyl ester, propanoylamino, acetamide Branched amide chain with acetamide branch Moderate polarity; soluble in DMSO
(4S)-4-[[...]-hexanamide () Sulfonyl, methylsulfonyl-hexanamide Linear amide chain with sulfonyl groups High polarity; water-soluble
Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]...} Dichlorophenoxy, pyrimidinyl, ester Aromatic rings with electron-withdrawing groups Low solubility; requires organic solvents
Antibiotic derivative () Dioxopyrimidinyl, methoxyphenyl, heptoxyphenyl Macrocyclic structure with lipophilic chains Lipophilic; poor aqueous solubility

Key Observations:

Branched vs. Linear Architectures : The target compound’s branched amide structure contrasts with the linear sulfonamide chain in ’s compound. Branching may reduce crystallinity compared to linear analogs but enhance molecular flexibility .

Polarity and Solubility: The acetamide and ester groups in the target compound suggest moderate polarity, akin to ’s dichlorophenoxy derivative. However, bulky aromatic groups in ’s compound lower solubility, while sulfonyl groups in ’s compound increase hydrophilicity .

Crystallographic and Intermolecular Interactions:

  • highlights the role of C–H···O hydrogen bonds in crystal packing, with dihedral angles (e.g., 65.71°) between aromatic rings. The target compound’s branched structure may exhibit less ordered crystallization due to steric hindrance but stronger intramolecular hydrogen bonds from acetamide groups .
  • ’s sulfonamide derivative likely forms stable crystals via sulfonyl-oxygen interactions, contrasting with the target compound’s amide-driven packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.